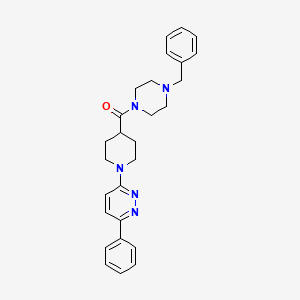
(4-Benzylpiperazin-1-yl)(1-(6-phenylpyridazin-3-yl)piperidin-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Benzylpiperazin-1-yl)(1-(6-phenylpyridazin-3-yl)piperidin-4-yl)methanone: is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzylpiperazine moiety and a piperidinyl group, both of which contribute to its unique chemical properties and biological activities.
作用机制
Target of Action
The primary target of this compound is the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14 is a crucial component in signal transduction pathways that regulate cellular responses to cytokines and stress. It plays a significant role in cellular processes such as proliferation, differentiation, transcription regulation, and development .
Mode of Action
This interaction could potentially alter the phosphorylation state of MAPK14 or its ability to bind to other proteins, thereby modulating the signal transduction pathways in which MAPK14 is involved .
Biochemical Pathways
The compound’s interaction with MAPK14 affects various biochemical pathways. MAPK14 is involved in multiple signaling pathways, including the p38 MAPK pathway, which plays a critical role in inflammatory responses and cellular stress responses. By modulating the activity of MAPK14, the compound can influence these pathways and their downstream effects .
Pharmacokinetics
These properties significantly impact the compound’s bioavailability, determining how much of the compound reaches its target and how long it remains active in the body .
Result of Action
The molecular and cellular effects of the compound’s action depend on its interaction with MAPK14 and the subsequent changes in the activity of the biochemical pathways in which MAPK14 is involved. These effects could potentially include changes in cellular proliferation, differentiation, and response to stress .
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its target. Additionally, the compound’s efficacy can be influenced by factors such as the concentration of the target protein and the presence of other competing or interacting molecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzylpiperazin-1-yl)(1-(6-phenylpyridazin-3-yl)piperidin-4-yl)methanone typically involves multiple steps, starting with the preparation of the benzylpiperazine and piperidinyl precursors. These precursors are then reacted under specific conditions to form the final compound. Common synthetic routes include reductive amination, nucleophilic substitution, and coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to maintain consistent quality and minimize impurities. Advanced purification techniques such as chromatography and crystallization may be employed to achieve the desired purity levels.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound or to synthesize derivatives with different properties.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines, alcohols, and halides.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs. These products can exhibit different biological activities and chemical properties, making them useful for various applications.
科学研究应用
(4-Benzylpiperazin-1-yl)(1-(6-phenylpyridazin-3-yl)piperidin-4-yl)methanone: has several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may have potential as a biological probe or inhibitor in biochemical studies.
Medicine: : It could be explored for its therapeutic potential in treating various diseases.
Industry: : The compound's unique properties may make it useful in the development of new materials or chemical processes.
相似化合物的比较
(4-Benzylpiperazin-1-yl)(1-(6-phenylpyridazin-3-yl)piperidin-4-yl)methanone: can be compared with other similar compounds, such as (4-Benzylpiperazin-1-yl)piperidin-4-yl-methanone and (4-Phenethylpiperazin-1-yl)(1-(6-phenylpyridazin-3-yl)piperidin-4-yl)methanone . These compounds share structural similarities but may differ in their biological activities and chemical properties. The uniqueness of This compound
属性
IUPAC Name |
(4-benzylpiperazin-1-yl)-[1-(6-phenylpyridazin-3-yl)piperidin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N5O/c33-27(32-19-17-30(18-20-32)21-22-7-3-1-4-8-22)24-13-15-31(16-14-24)26-12-11-25(28-29-26)23-9-5-2-6-10-23/h1-12,24H,13-21H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBCVOWSKNYVQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)CC3=CC=CC=C3)C4=NN=C(C=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














